molecular formula C28H14N4O8 B5010277 2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one

2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one

Cat. No.: B5010277
M. Wt: 534.4 g/mol
InChI Key: SIDLYSACOCJBIU-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is a complex organic compound characterized by its unique benzoxazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the nitration of benzoxazinone derivatives followed by cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The nitrophenyl groups play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is unique due to its dual benzoxazinone structure and multiple nitrophenyl groups. This configuration provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(4-nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N4O8/c33-27-21-13-17(5-11-23(21)29-25(39-27)15-1-7-19(8-2-15)31(35)36)18-6-12-24-22(14-18)28(34)40-26(30-24)16-3-9-20(10-4-16)32(37)38/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDLYSACOCJBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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